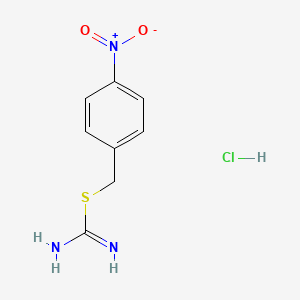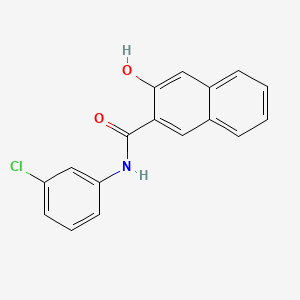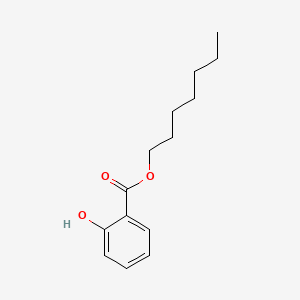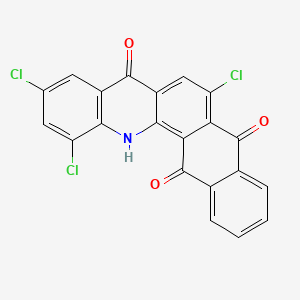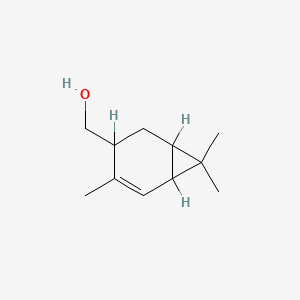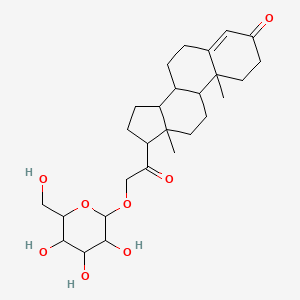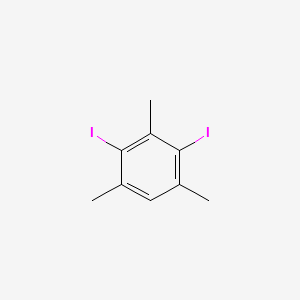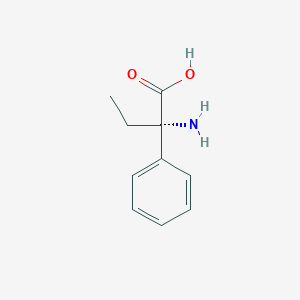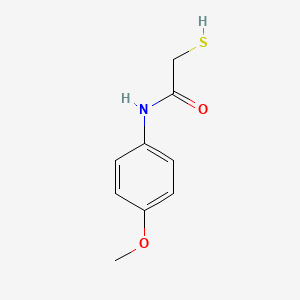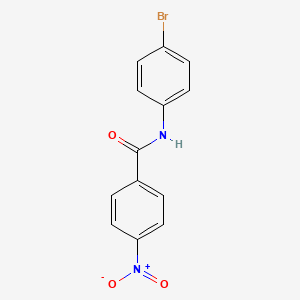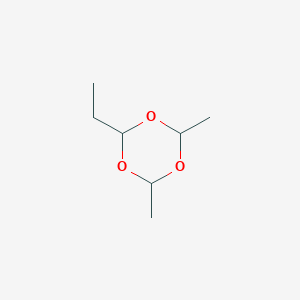
Ethenol;1-isocyanatooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenol;1-isocyanatooctadecane is a complex chemical compound with the molecular formula C21H41NO2 and a molecular weight of 339.55574 g/mol . This compound is a result of the reaction between hydrolyzed ethenol homopolymer and 1-isocyanatooctadecane. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ethenol, homopolymer, hydrolyzed, reaction products with 1-isocyanatooctadecane involves the reaction of hydrolyzed ethenol homopolymer with 1-isocyanatooctadecane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized reactors and precise temperature and pressure controls to optimize yield and purity .
Analyse Chemischer Reaktionen
Ethenol;1-isocyanatooctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, typically involving the use of reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
Ethenol;1-isocyanatooctadecane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Wirkmechanismus
The mechanism of action of ethenol, homopolymer, hydrolyzed, reaction products with 1-isocyanatooctadecane involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethenol;1-isocyanatooctadecane is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other hydrolyzed ethenol homopolymers and isocyanate derivatives. the presence of the 1-isocyanatooctadecane moiety gives this compound distinct characteristics that make it suitable for specific applications .
Eigenschaften
CAS-Nummer |
68649-17-2 |
|---|---|
Molekularformel |
C21H41NO2 |
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
ethenol;1-isocyanatooctadecane |
InChI |
InChI=1S/C19H37NO.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21;1-2-3/h2-18H2,1H3;2-3H,1H2 |
InChI-Schlüssel |
DCZDRXVYZGERTL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN=C=O.C=CO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN=C=O.C=CO |
Key on ui other cas no. |
68649-17-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


